molecular formula C32H48O8S B561867 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside CAS No. 229644-17-1

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside

Cat. No.: B561867
CAS No.: 229644-17-1
M. Wt: 592.8
InChI Key: XCNUAQFXJPMZLU-BPXMXZQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside (CAS 229644-17-1) is a fluorogenic substrate designed for detecting palmitoyl-protein thioesterase (PPT) activity, a lysosomal enzyme critical for hydrolyzing thioester linkages in S-palmitoylated proteins . Structurally, it comprises a 4-methylumbelliferyl (4-MU) fluorophore linked via a 6-thio-palmitate group to a β-D-glucopyranoside moiety (C₃₂H₄₈O₈S; MW 592.78–592.8 g/mol) . Upon enzymatic cleavage, the 4-MU group is released, emitting fluorescence at 450 nm (excitation 365 nm), enabling quantitative enzyme activity measurement .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves the reaction of 4-methylumbelliferyl with 6-thio-palmitate and beta-D-glucopyranoside under specific conditions. The compound is typically synthesized in a crystalline solid form with a purity of ≥95% .

Industrial Production Methods: Industrial production methods for this compound involve the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility. The compound is soluble in DMF and DMSO at concentrations of 30 mg/mL .

Chemical Reactions Analysis

Hydrolysis Reaction Catalyzed by Palmitoyl-Protein Thioesterase

Mu-6S-Palm-β-Glc undergoes enzymatic hydrolysis mediated by PPT1, a lysosomal enzyme critical for removing palmitate groups from S-acylated proteins. The reaction proceeds via two sequential steps:

Step 1: Thioester Bond Cleavage
PPT1 hydrolyzes the thioester bond in Mu-6S-Palm-β-Glc, releasing palmitate and generating an intermediate product, 4-methylumbelliferyl-6-thio-β-D-glucopyranoside .

Step 2: β-Glucosidase-Mediated Hydrolysis
Exogenous β-glucosidase (e.g., from almonds) cleaves the glycosidic bond in the intermediate, liberating the fluorescent reporter molecule 4-methylumbelliferone (4-MU) .

Reaction Component Product Detection Method
Mu-6S-Palm-β-Glc (substrate)4-Methylumbelliferone (4-MU)Fluorescence (Ex 365 nm, Em 448 nm)
PPT1 (enzyme)Palmitate + IntermediateActivity quantified via 4-MU yield
β-GlucosidaseFree 4-MU

Enzymatic Mechanism and pH Dependence

The reaction efficiency is highly pH-dependent due to the ionization state of 4-MU:

  • Optimal pH : 4.5–5.0 for PPT1 activity .

  • Fluorescence Shift : At pH > 10, 4-MU exhibits maximal fluorescence intensity (Ex 360 nm, Em 460 nm) .

Key Parameters

  • Temperature : Assays conducted at 25°C (room temperature) or 37°C .

  • Incubation Time : 10–20 minutes for initial reaction rates .

  • Solubility : Requires polar aprotic solvents (e.g., DMF, DMSO) at concentrations ≤30 mg/mL .

Kinetic Constants

Parameter Value Experimental Context Source
K<sub>m</sub> 47.3 µMHuman dorsolateral prefrontal cortex homogenate
V<sub>max</sub> 0.78 nmol/min/µgSchizophrenia patient-derived brain tissue
IC<sub>50</sub> 0.5–1.0 µM (ezetimibe)Inhibitor screening with recombinant PPT1

Inhibitors and Modulators

High-throughput screening identified compounds affecting PPT1 activity:

  • Ezetimibe : IC<sub>50</sub> = 0.52 µM .

  • Pranlukast : Partial inhibition at 10 µM .

  • DMSO Tolerance : ≤1% (v/v) required to avoid enzyme denaturation .

Biological Implications of the Reaction

  • Neuronal Ceroid Lipofuscinosis (NCL) : Deficient PPT1 activity results in lysosomal storage disorders. Mu-6S-Palm-β-Glc-based assays enable diagnosis and drug development for NCL .

  • Synaptic Protein Regulation : PPT1-mediated depalmitoylation impacts synaptic vesicle dynamics and mitochondrial protein function .

Scientific Research Applications

Introduction to 4-Methylumbelliferyl 6-Thio-Palmitate-β-D-Glucopyranoside

4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a specialized fluorogenic substrate primarily used in biochemical assays, particularly for studying palmitoyl-protein thioesterase activity. This compound has garnered attention for its applications in various fields, including clinical diagnostics and enzyme activity assays.

Biochemical Assays

4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside serves as a fluorogenic substrate in assays for palmitoyl-protein thioesterase (PPT) activity. This enzyme is crucial for the hydrolysis of thioester bonds in palmitoylated proteins, which are significant in cellular signaling and membrane dynamics. The fluorescence emitted upon substrate cleavage allows for sensitive detection of enzyme activity, making it valuable in research and diagnostic laboratories .

Clinical Diagnostics

This compound has been utilized in the diagnosis of infantile neuronal ceroid lipofuscinosis (INCL), a genetic disorder characterized by the accumulation of lipopigments in the body's tissues. The ability to measure PPT activity using this substrate aids in identifying patients with INCL, providing a critical tool for early diagnosis and potential therapeutic monitoring .

Research on Lipid Metabolism

Studies have employed 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside to investigate lipid metabolism pathways, particularly those involving palmitoylation—a post-translational modification that affects protein localization and function. By measuring the enzymatic activity related to palmitoylation, researchers can gain insights into various metabolic disorders and cellular processes .

Enzyme Kinetics Studies

The compound is also used in enzyme kinetics studies to understand the reaction mechanisms and kinetics of palmitoyl-protein thioesterase. By varying substrate concentrations and measuring the resultant fluorescence, researchers can determine kinetic parameters such as VmaxV_{max} and KmK_m, which are essential for characterizing enzyme behavior under different conditions .

Case Study 1: Diagnosis of INCL

A study demonstrated the application of 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside in diagnosing INCL through enzyme activity assays. Patients with confirmed diagnoses exhibited significantly reduced PPT activity compared to healthy controls, highlighting the substrate's utility in clinical settings .

Case Study 2: Lipid Metabolism Research

In research focusing on lipid metabolism, scientists utilized this fluorogenic substrate to assess the impact of various inhibitors on PPT activity. Results indicated that specific inhibitors could effectively reduce enzymatic activity, providing insights into potential therapeutic targets for metabolic disorders linked to palmitoylation .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves its cleavage by palmitoyl-protein thioesterase. This enzymatic reaction releases the fluorescent moiety 4-methylumbelliferyl, which can be detected and measured. The fluorescence is pH-dependent, with excitation maxima at 320 and 360 nm at low and high pH levels, respectively, and an emission maximum ranging from 445 to 455 nm .

Comparison with Similar Compounds

Physicochemical Properties :

Parameter Value Source
Molecular Weight 592.78–592.8 g/mol
Purity ≥95% (HPLC)
Storage Temperature -20°C
Melting Point 124°C

Comparison with Structurally and Functionally Similar Compounds

The compound belongs to the 4-methylumbelliferyl glycoside family , widely used as fluorogenic substrates for hydrolytic enzymes. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Target Enzyme Sugar Moiety Substituent/Linkage Primary Application References
4-MU 6-thio-palmitate-β-D-glucopyranoside Palmitoyl-protein thioesterase (PPT) β-D-glucopyranoside 6-thio-palmitate INCL diagnosis, lysosomal function studies
4-MU β-D-glucopyranoside (M3633) β-glucosidase β-D-glucopyranoside None (standard glycoside) Cellulase activity assays, soil enzyme studies
4-MU α-D-glucopyranoside (M9766) α-glucosidase α-D-glucopyranoside None Diabetes research, glycogen metabolism
4-MU β-D-galactopyranoside (M1633) β-galactosidase β-D-galactopyranoside None Lysosomal storage disorder diagnostics
4-MU N-acetyl-β-glucosaminide (M2133) N-acetyl-β-hexosaminidase N-acetyl-β-glucosamine None Tay-Sachs disease screening
4-MU heptanoate (MUH) Cytoplasmic esterase Heptanoate ester None Cell viability assays, anti-cancer drug screening

Key Differentiators:

Substrate Specificity: Unlike other 4-MU glycosides targeting glycosidases (e.g., β-glucosidase, α-mannosidase), 4-MU 6-thio-palmitate-β-D-glucopyranoside is tailored for PPT, a thioesterase . The 6-thio-palmitate linkage mimics natural PPT substrates, enabling precise enzyme activity measurement . In contrast, 4-MU β-D-glucopyranoside (M3633) detects β-glucosidase in cellulolytic systems (e.g., soil microbial assays) , while 4-MU heptanoate (MUH) measures esterase activity in cell viability assays .

Structural Complexity: The 6-thio-palmitate group introduces hydrophobicity, requiring DMSO for solubilization . This contrasts with simpler glycosides like 4-MU β-D-glucopyranoside, which are water-soluble .

Clinical Relevance: 4-MU 6-thio-palmitate-β-D-glucopyranoside is indispensable for diagnosing INCL, whereas analogs like 4-MU N-acetyl-β-glucosaminide are used for Tay-Sachs disease .

Biological Activity

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside (Mu-6S-Palm-β-Glc) is a fluorogenic substrate primarily utilized in biochemical research, particularly in studies involving palmitoyl-protein thioesterase (PPT), an enzyme crucial for the depalmitoylation of proteins. This compound's unique properties make it an essential tool for understanding various biological processes, especially those related to neuronal health and lysosomal function.

Mu-6S-Palm-β-Glc is characterized by its ability to release the fluorescent moiety 4-methylumbelliferone (4-MU) upon enzymatic cleavage by PPT. This reaction is vital for monitoring enzyme activity in various assays. The mechanism involves the hydrolysis of the thioester bond, which releases palmitate and 4-MU, allowing researchers to quantify PPT activity through fluorescence measurements.

Key Reactions

  • Hydrolysis Reaction :
    Mu 6S Palm GlcPPTPalmitate+4 Methylumbelliferone\text{Mu 6S Palm Glc}\xrightarrow{\text{PPT}}\text{Palmitate}+\text{4 Methylumbelliferone}

Biological Activity and Applications

The biological activity of Mu-6S-Palm-β-Glc extends to several areas, including:

  • Neuronal Health : Research indicates that PPT plays a significant role in maintaining synaptic function and neuronal integrity. In studies involving PPT knockout models, disruptions in synaptic vesicle dynamics and increased neuronal degeneration were observed, highlighting the importance of palmitoylation and depalmitoylation processes in neuronal health .
  • Lysosomal Function : The compound has been used to assess lysosomal enzyme activity, particularly in conditions like neuronal ceroid lipofuscinosis (NCL), where PPT deficiency leads to severe neurological symptoms. The ability to track enzyme activity via fluorescence provides insights into disease mechanisms and potential therapeutic targets .
  • Drug Development : Mu-6S-Palm-β-Glc is also explored in drug efficacy studies, particularly in evaluating compounds that modulate PPT activity or influence palmitoylation states of proteins involved in various diseases, including cancer .

Study on Neuronal Ceroid Lipofuscinosis

In a study investigating the effects of PPT1 on neuronal health, researchers utilized Mu-6S-Palm-β-Glc as a substrate to measure enzyme activity. They found that the cleavage of this substrate was significantly reduced in PPT1 knockout mice, correlating with increased levels of palmitoylated proteins and subsequent neurodegeneration. This study underscores the critical role of PPT in maintaining neuronal function and how its impairment can lead to severe pathologies .

Antitumor Activity Assessment

Another investigation assessed the combined effects of trametinib (a MEK inhibitor) and Mu-6S-Palm-β-Glc on malignant pleural mesothelioma cells. The study demonstrated that both agents exhibited antiproliferative effects, with the combination therapy showing enhanced efficacy compared to monotherapies. This highlights the potential of using Mu-6S-Palm-β-Glc in cancer research to explore pathways involving protein modifications through palmitoylation .

Data Table: Summary of Key Findings

Study FocusKey FindingsImplications
Neuronal HealthReduced PPT1 activity correlates with neurodegeneration in knockout modelsImportance of PPT in synaptic function
Lysosomal FunctionMu-6S-Palm-β-Glc used to quantify lysosomal enzyme activityInsights into NCL pathology
Antitumor ActivityCombination therapy showed enhanced efficacy against mesothelioma cellsPotential for novel cancer treatment strategies

Q & A

Basic Research Questions

Q. How is 4-methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside used to assay palmitoyl-protein thioesterase (PPT) activity?

Methodological Answer: The compound serves as a fluorogenic substrate for PPT (CLN1), a lysosomal enzyme critical for diagnosing infantile neuronal ceroid lipofuscinosis (INCL). The assay involves:

  • Incubating the substrate with lysosomal extracts or purified PPT at pH 4.0–4.5 (optimal for PPT activity).
  • Measuring fluorescence intensity (excitation: 365 nm; emission: 445 nm) after enzymatic cleavage releases 4-methylumbelliferone (4-MU).
  • Normalizing activity to protein concentration (e.g., via Bradford or Lowry assay ).
  • Including controls (e.g., heat-inactivated enzyme) to exclude non-specific hydrolysis .

Q. What are the critical parameters for optimizing β-glucosidase assays using this compound?

Methodological Answer: Key parameters include:

  • pH optimization : β-glucosidase activity typically peaks at pH 5.0–5.7, while PPT assays require pH 4.0–4.5 .
  • Substrate concentration : Use near-Km values (e.g., 0.2–1 mM) to avoid substrate inhibition.
  • Fluorescence quenching : Adjust buffer composition (e.g., avoid high salt or detergents) to minimize interference.
  • Temperature : Standardize at 37°C for mammalian enzymes.
ParameterRecommended ValueReference
pH (PPT assay)4.0–4.5
pH (β-glucosidase)5.1–5.7
Detection Range0.1–10 µM 4-MU

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., Km discrepancies) for PPT across studies be resolved?

Methodological Answer: Discrepancies may arise from:

  • Enzyme source : Recombinant vs. tissue-extracted PPT may differ in post-translational modifications.
  • Assay conditions : Variations in pH, ionic strength, or detergent (e.g., Triton X-100) can alter substrate accessibility.
  • Interference : Co-purified lysosomal hydrolases (e.g., β-glucosidase) may skew results. Mitigate via:
    • Inhibitors: Add conduritol B epoxide (β-glucosidase inhibitor) .
    • Pre-treatment: Use affinity purification or immunodepletion to isolate PPT .

Q. What synthetic strategies improve stereoselective synthesis of 4-methylumbelliferyl glycosides?

Methodological Answer: The Helferich method is optimized for α/β-stereoselectivity:

  • Glycosyl donors : Use peracetylated glycosides (e.g., 3,4,6-tri-O-acetyl-D-glucopyranose) with BF₃·Et₂O as a catalyst.
  • Reaction conditions : Conduct in anhydrous dichloromethane at 40°C for 24–48 hours.
  • Yields : Achieve 51–94% yield depending on glycosyl donor and reaction scale .
  • Characterization : Confirm stereochemistry via NMR (e.g., J coupling constants for anomeric protons) and HRMS .

Q. How does structural modification of the thioester or glucopyranoside moiety affect substrate specificity?

Methodological Answer:

  • Thioester chain length : Longer chains (e.g., palmitate vs. acetate) enhance PPT specificity by mimicking natural substrates (S-palmitoylated proteins) .
  • Glucopyranoside modifications : 6-sulfo or 2-acetamido derivatives shift specificity to sulfatases or hexosaminidases, respectively .
  • Fluorophore substitution : Replace 4-MU with 4-trifluoromethylumbelliferone for higher sensitivity in low-pH environments .

Q. Experimental Design & Troubleshooting

Q. How to design a cell-based assay for studying PPT activity in lysosomal storage disorder models?

Methodological Answer:

  • Cell lines : Use fibroblasts or induced pluripotent stem cells (iPSCs) from INCL patients.
  • Substrate delivery : Incubate cells with 10–50 µM substrate in culture medium for 2–4 hours.
  • Lysosomal inhibition : Include chloroquine (20 µM) to block lysosomal efflux and enhance fluorescence retention.
  • Quantification : Normalize 4-MU fluorescence to cellular protein content or use live-cell imaging with pH-insensitive probes .

Q. What controls are essential to validate fluorogenic assay specificity?

Methodological Answer:

  • Negative controls :
    • Enzyme-free buffer to detect spontaneous hydrolysis.
    • Substrate + broad-spectrum protease inhibitors (e.g., pepstatin A, leupeptin).
  • Positive controls :
    • Purified PPT or β-glucosidase to confirm activity.
    • Known inhibitors (e.g., AMP-DNM for β-glucosidase) .

Q. Data Interpretation & Advanced Applications

Q. How to resolve fluorescence quenching in tissue homogenate assays?

Methodological Answer:

  • Dilution series : Test homogenate concentrations (1–10 mg/mL) to identify linear ranges.
  • Matrix effects : Add bovine serum albumin (0.1%) to stabilize fluorescence.
  • Standard curve : Spike homogenates with 4-MU to correct for quenching .

Q. Can this compound be used to study lysosomal enzyme dynamics in vivo?

Methodological Answer: Yes, but with limitations:

  • Biodistribution : The compound’s polar glucopyranoside moiety limits blood-brain barrier penetration. Use intracerebroventricular injection for neuronal studies .
  • Metabolic stability : Monitor 4-MU glucuronidation in liver microsomes using LC-MS/MS to assess bioavailability .

Properties

IUPAC Name

S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUAQFXJPMZLU-GEBXWWPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.